molecular formula C21H21ClN4OS B1139300 Ziprasidone D8 CAS No. 1126745-58-1

Ziprasidone D8

Cat. No. B1139300
Key on ui cas rn: 1126745-58-1
M. Wt: 421.0 g/mol
InChI Key: MVWVFYHBGMAFLY-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087611B2

Procedure details

To a 3-necked flask equipped with mechanical stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and 1-methyl-2-pyrrolidinone (60 mL) under nitrogen and the suspension was warmed up to 35–40° C. to dissolution. The flask was cooled to about 25° C. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred at about 25° C. for about 3 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C. and the damp cake transferred to a flask equipped with magnetic stirrer and nitrogen inlet. Isopropanol was added (30 mL) and the suspension stirred at 20–25° C. for about 2 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 70–75° C. for 43 h. This afforded 4.52 g of anhydrous ziprasidone hydrochloride. The material contained 3.1% and 0.26% of residual NMP and IPA, respectively as determined by NMR.
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:12][CH2:11]2)=[N:2]1.CN1CCCC1=O.Cl>C(O)(C)C>[ClH:27].[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:14][CH2:15]2)=[N:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O
Name
Quantity
60 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6.45 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at about 25° C. for about 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was warmed up to 35–40° C. to dissolution
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration on a Buchner funnel
WASH
Type
WASH
Details
The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C.
CUSTOM
Type
CUSTOM
Details
the damp cake transferred to a flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer and nitrogen inlet
ADDITION
Type
ADDITION
Details
Isopropanol was added (30 mL)
STIRRING
Type
STIRRING
Details
the suspension stirred at 20–25° C. for about 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration on a Buchner funnel
WASH
Type
WASH
Details
The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C.
CUSTOM
Type
CUSTOM
Details
transferred to a drying oven
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70–75° C. for 43 h
Duration
43 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
Cl.S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07087611B2

Procedure details

To a 3-necked flask equipped with mechanical stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and 1-methyl-2-pyrrolidinone (60 mL) under nitrogen and the suspension was warmed up to 35–40° C. to dissolution. The flask was cooled to about 25° C. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred at about 25° C. for about 3 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C. and the damp cake transferred to a flask equipped with magnetic stirrer and nitrogen inlet. Isopropanol was added (30 mL) and the suspension stirred at 20–25° C. for about 2 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 70–75° C. for 43 h. This afforded 4.52 g of anhydrous ziprasidone hydrochloride. The material contained 3.1% and 0.26% of residual NMP and IPA, respectively as determined by NMR.
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:12][CH2:11]2)=[N:2]1.CN1CCCC1=O.Cl>C(O)(C)C>[ClH:27].[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:14][CH2:15]2)=[N:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O
Name
Quantity
60 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6.45 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at about 25° C. for about 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was warmed up to 35–40° C. to dissolution
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration on a Buchner funnel
WASH
Type
WASH
Details
The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C.
CUSTOM
Type
CUSTOM
Details
the damp cake transferred to a flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer and nitrogen inlet
ADDITION
Type
ADDITION
Details
Isopropanol was added (30 mL)
STIRRING
Type
STIRRING
Details
the suspension stirred at 20–25° C. for about 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration on a Buchner funnel
WASH
Type
WASH
Details
The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C.
CUSTOM
Type
CUSTOM
Details
transferred to a drying oven
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70–75° C. for 43 h
Duration
43 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
Cl.S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07087611B2

Procedure details

To a 3-necked flask equipped with mechanical stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and 1-methyl-2-pyrrolidinone (60 mL) under nitrogen and the suspension was warmed up to 35–40° C. to dissolution. The flask was cooled to about 25° C. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred at about 25° C. for about 3 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C. and the damp cake transferred to a flask equipped with magnetic stirrer and nitrogen inlet. Isopropanol was added (30 mL) and the suspension stirred at 20–25° C. for about 2 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 70–75° C. for 43 h. This afforded 4.52 g of anhydrous ziprasidone hydrochloride. The material contained 3.1% and 0.26% of residual NMP and IPA, respectively as determined by NMR.
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:12][CH2:11]2)=[N:2]1.CN1CCCC1=O.Cl>C(O)(C)C>[ClH:27].[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:14][CH2:15]2)=[N:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O
Name
Quantity
60 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6.45 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at about 25° C. for about 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was warmed up to 35–40° C. to dissolution
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration on a Buchner funnel
WASH
Type
WASH
Details
The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C.
CUSTOM
Type
CUSTOM
Details
the damp cake transferred to a flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer and nitrogen inlet
ADDITION
Type
ADDITION
Details
Isopropanol was added (30 mL)
STIRRING
Type
STIRRING
Details
the suspension stirred at 20–25° C. for about 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration on a Buchner funnel
WASH
Type
WASH
Details
The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C.
CUSTOM
Type
CUSTOM
Details
transferred to a drying oven
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70–75° C. for 43 h
Duration
43 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
Cl.S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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